Phenolsulfonephthalein sodium

Vue d'ensemble

Description

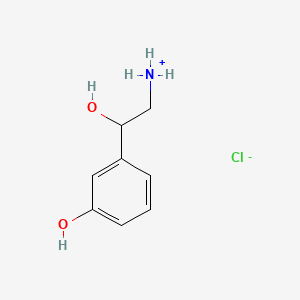

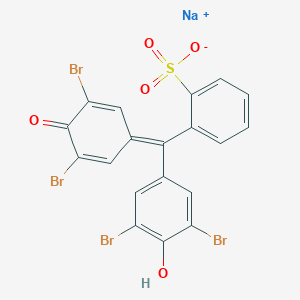

Phenolsulfonephthalein sodium, also known as Phenol Red sodium salt, is a pH indicator commonly used in cell biology laboratories . It is being investigated for clinical use due to its weak estrogen-mimicking actions .

Molecular Structure Analysis

The empirical formula of Phenolsulfonephthalein sodium is C19H13NaO5S . It has a molecular weight of 376.36 .Physical And Chemical Properties Analysis

Phenolsulfonephthalein sodium appears as a dark red to brown solid . It has a melting point of 285°C . The visual transition interval is from 6.8 (yellow) to 8.2 (red) .Applications De Recherche Scientifique

Estrogenic Activity and Cell Culture : Phenolsulfonephthalein shows weak estrogenic activity due to a lipophilic impurity in its commercial preparations. This activity includes binding to estrogen receptors and stimulating estrogen-responsive breast cancer cells (Bindal & Katzenellenbogen, 1988).

Intestinal Permeability : It's used to measure intestinal permeability in vivo, as demonstrated in a study where sodium ethylenediaminetetraacetate (NaEDTA) increased membrane permeability and altered mucosal magnesium and calcium content (Cassidy & Tidball, 1967).

Liver and Kidney Function Testing : Phenolsulfonephthalein is used for simultaneous determination of liver and kidney functions in dogs. This involves intravenous injection and spectrophotometric analysis (Poutsiaka, Keysser, Thomas, & Linegar, 1962).

Bioavailability Studies : The bioavailability of phenolsulfonephthalein is influenced by the viscosity of the solution and the presence of anticholinergic agents (Ashley & Levy, 1973).

Cell Cation Transport : Phenolsulfonephthalein can affect cell cation transport, particularly potassium and sodium concentrations in human cells (Kym, Hummert, Nilsson, Lubin, & Katzenellenbogen, 1996).

Renal Function and Transporter Studies : It's used in studies investigating renal function and transporter-mediated excretion systems, showing involvement of rat organic anion transporter1 (rOat1) and rOat3 in its renal uptake (Itagaki, Sugawara, Kobayashi, Nishimura, Fujimoto, Miyazaki, & Iseki, 2003).

Cytotoxicity in Breast Cancer Cells : Studies have shown that the pH indicator phenol red (phenolsulfonphthalein) in tissue culture media can be cytotoxic to MCF-7 breast cancer cells at specific pH levels (Grady, Nonneman, Rottinghaus, & Welshons, 1991).

Safety And Hazards

Propriétés

IUPAC Name |

sodium;2-[(4-hydroxyphenyl)-(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O5S.Na/c20-15-9-5-13(6-10-15)19(14-7-11-16(21)12-8-14)17-3-1-2-4-18(17)25(22,23)24;/h1-12,20H,(H,22,23,24);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBFZWTMVVUVHLM-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=C2C=CC(=O)C=C2)C3=CC=C(C=C3)O)S(=O)(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NaO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenolsulfonephthalein sodium | |

CAS RN |

34487-61-1 | |

| Record name | PHENOLSULFONEPHTHALEIN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50J9732WBG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.